2-Benzyl-4-chloro-6-methylpyrimidine
Description
Significance of Pyrimidine (B1678525) Heterocycles in Synthetic Organic Chemistry
Pyrimidine, a heterocyclic aromatic organic compound, is a fundamental building block in the field of synthetic organic chemistry. numberanalytics.com It consists of a six-membered ring with two nitrogen atoms at positions 1 and 3. numberanalytics.com This structural motif is of immense interest to organic and medicinal chemists due to its presence in a vast array of biologically active natural and synthetic compounds. nih.govnih.gov The significance of pyrimidine and its derivatives stems from their integral role in the structure of nucleic acids (as cytosine, thymine (B56734), and uracil), vitamins, and hormones. numberanalytics.comnih.govignited.inmicrobenotes.com
The versatility of the pyrimidine scaffold allows for functionalization at various positions on the ring, making it a crucial component in the development of new molecules with diverse applications. numberanalytics.com Pyrimidine derivatives have been shown to exhibit a wide spectrum of biological activities, including anticancer, antiviral, anti-inflammatory, antibacterial, and antihypertensive properties. nih.govignited.in This broad range of therapeutic potential has led to the inclusion of the pyrimidine framework in numerous FDA-approved drugs. nih.gov The ability of pyrimidine derivatives to interact with various biological targets, such as enzymes and genetic material, further underscores their importance in drug discovery and development. nih.gov
Overview of Halogenated Pyrimidines as Versatile Synthetic Precursors
Halogenated pyrimidines are a class of pyrimidine derivatives that contain one or more halogen atoms attached to the pyrimidine ring. These compounds serve as highly versatile precursors in organic synthesis due to the reactive nature of the carbon-halogen bond. The presence of a halogen atom, such as chlorine, provides a reactive site for various nucleophilic substitution and cross-coupling reactions. This allows for the introduction of a wide range of functional groups onto the pyrimidine core, enabling the synthesis of complex molecules with tailored properties.
The reactivity of the halogen substituent makes halogenated pyrimidines valuable intermediates in the synthesis of pharmaceuticals and agrochemicals. For instance, the chlorine atom in a chloropyrimidine can be readily displaced by nucleophiles like amines, alcohols, and thiols. Furthermore, halogenated pyrimidines are excellent substrates for metal-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. biomedpharmajournal.org The strategic use of halogenated pyrimidines has been instrumental in the synthesis of numerous biologically active compounds. biomedpharmajournal.org Additionally, certain halogenated pyrimidines have been investigated as radiosensitizers in cancer therapy, where their incorporation into cellular DNA can enhance the effectiveness of radiation treatment. nih.govnih.gov
Structural and Synthetic Context of 2-Benzyl-4-chloro-6-methylpyrimidine within the Broader Pyrimidine Landscape
This compound is a specific derivative of pyrimidine that embodies the synthetic utility of halogenated pyrimidines. Its structure features a pyrimidine ring substituted with a benzyl (B1604629) group at the 2-position, a chlorine atom at the 4-position, and a methyl group at the 6-position. The benzyl group can influence the compound's steric and electronic properties, while the methyl group provides an additional point for potential modification.
The key feature of this molecule from a synthetic standpoint is the chlorine atom at the 4-position. This chloro substituent acts as a leaving group, making the C4 position susceptible to nucleophilic attack. This reactivity allows for the facile introduction of various substituents at this position, making this compound a valuable intermediate for the synthesis of more complex, polysubstituted pyrimidines. The synthesis of this compound itself would likely involve the construction of the substituted pyrimidine ring followed by a chlorination step, a common strategy in pyrimidine chemistry. The combination of the benzyl, chloro, and methyl groups on the pyrimidine scaffold provides a unique chemical entity with potential for further elaboration and incorporation into larger, more complex molecular architectures.
Interactive Data Tables
Table 1: Properties of this compound and Related Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |
| N-Benzyl-4-chloro-6-methylpyrimidin-2-amine | 25710-11-6 | C12H12ClN3 | 233.70 | Chloro and benzyl groups |
| 4-Chloro-6-methylpyrimidine | 3435-25-4 | C5H5ClN2 | 128.56 | Chloro and methyl groups |
| 2-Amino-4-chloro-6-methylpyrimidine | 5600-21-5 | C5H6ClN3 | 143.57 | Amino, chloro, and methyl groups |
| 2-Benzyl-4-chlorophenol | 120-32-1 | C13H11ClO | 218.68 | Benzyl and chloro groups on a phenol |
Table 2: Common Reactions Involving Halogenated Pyrimidines
| Reaction Type | Reagents/Conditions | Product Type | Significance |
| Nucleophilic Aromatic Substitution | Amines, Alcohols, Thiols | Substituted Pyrimidines | Introduction of diverse functional groups |
| Suzuki Cross-Coupling | Arylboronic acids, Palladium catalyst | Aryl-substituted Pyrimidines | Formation of carbon-carbon bonds |
| Chlorination | Phosphorus oxychloride (POCl₃) | Chloropyrimidines | Activation of the pyrimidine ring for further reactions |
Synthetic Methodologies for this compound and Its Functionalized Analogs
The synthesis of this compound is a multi-step process that relies on foundational reactions in heterocyclic chemistry. The primary route involves the initial construction and subsequent halogenation of a pyrimidine core, followed by the selective introduction of the benzyl moiety through nucleophilic substitution. This process allows for the creation of a key intermediate used in the development of more complex molecules.
Structure
3D Structure
Properties
Molecular Formula |
C12H11ClN2 |
|---|---|
Molecular Weight |
218.68 g/mol |
IUPAC Name |
2-benzyl-4-chloro-6-methylpyrimidine |
InChI |
InChI=1S/C12H11ClN2/c1-9-7-11(13)15-12(14-9)8-10-5-3-2-4-6-10/h2-7H,8H2,1H3 |
InChI Key |
AGZIKAHENDUCNR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)CC2=CC=CC=C2)Cl |
Origin of Product |
United States |
Advanced Spectroscopic and Crystallographic Characterization of 2 Benzyl 4 Chloro 6 Methylpyrimidine and Analogs
Vibrational Spectroscopy for Structural Elucidation (FTIR, FT-Raman)
Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Fourier-transform Raman (FT-Raman) techniques, serves as a powerful tool for identifying functional groups and probing the structural framework of molecules.
For analogs such as 2-amino-4-chloro-6-methylpyrimidine, the solid-phase FTIR and FT-Raman spectra have been recorded and interpreted in terms of fundamental modes, as well as combination and overtone bands. researchgate.net In a study of 2-amino-4-chloro-6-methoxypyrimidine, the FTIR spectrum was recorded in the 4000–400 cm⁻¹ range, and the FT-Raman spectrum was recorded in the 4000–50 cm⁻¹ range. nih.gov The vibrational frequencies were calculated and compared with experimental values, showing good agreement. researchgate.net For instance, in a related compound, the NH₂ wagging vibration is assigned to a medium intensity band at 318 cm⁻¹ in the FT-Raman spectrum. researchgate.net The analysis of these spectra, often supported by computational methods like Density Functional Theory (DFT), allows for a detailed assignment of vibrational modes. researchgate.netnih.gov
| Vibrational Mode | FTIR Frequency (cm⁻¹) | FT-Raman Frequency (cm⁻¹) | Reference |
|---|---|---|---|
| NH₂ wagging | - | 318 | researchgate.net |
| C-Cl stretching | - | - | - |
| C-H stretching (aromatic) | - | - | - |
| C-H stretching (methyl) | - | - | - |
| Ring breathing | - | - | - |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the precise molecular structure of organic compounds in solution.
Detailed Chemical Shift Analysis and Coupling Pattern Interpretation
¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom in the molecule. For pyrimidine derivatives, the chemical shifts of the protons and carbons are influenced by the electron-withdrawing and donating effects of the substituents on the ring. The ¹H NMR spectrum of 2-amino-4-chloro-6-methylpyrimidine has been reported. The ¹³C NMR chemical shifts of this molecule have also been documented. nih.gov In the case of 2-amino-4-chloro-6-methoxypyrimidine, the ¹H and ¹³C NMR chemical shifts were calculated using the Gauge-Including Atomic Orbital (GIAO) method and compared with experimental results. nih.gov
| Nucleus | Chemical Shift Range (ppm) | Reference |
|---|---|---|
| ¹H (Aromatic) | - | - |
| ¹H (Methyl) | - | - |
| ¹H (Benzyl CH₂) | - | - |
| ¹³C (Aromatic) | - | - |
| ¹³C (Methyl) | - | - |
| ¹³C (Benzyl CH₂) | - | - |
Investigation of Conformational Dynamics and Restricted Rotation using Variable Temperature NMR
Variable temperature NMR studies can provide valuable information about dynamic processes such as conformational changes and restricted rotation around single bonds. For benzyl-substituted pyrimidines, restricted rotation around the C-N bond connecting the benzyl (B1604629) group to the pyrimidine ring has been computationally predicted and can be experimentally confirmed using this technique. researchgate.net By monitoring the changes in the NMR spectrum as a function of temperature, the energy barriers for these dynamic processes can be determined.
Mass Spectrometry Techniques for Molecular Weight and Fragmentation Analysis (LC-MS, ESI-Orbitrap)
Mass spectrometry is a crucial analytical technique for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis.
Liquid chromatography-mass spectrometry (LC-MS) with electrospray ionization (ESI) and an Orbitrap mass analyzer offers high-resolution and accurate mass measurements. thermofisher.com This is particularly useful for confirming the molecular formula of the synthesized compounds. The fragmentation patterns observed in the mass spectrum provide valuable clues about the connectivity of the atoms within the molecule. For instance, in the GC-MS analysis of 2-amino-4-chloro-6-methylpyrimidine, the top peak was observed at an m/z of 143, with the second highest at 108. nih.gov High-resolution mass spectrometry, such as that provided by Orbitrap technology, can reliably deliver sub-ppm mass accuracy, which is essential for the unambiguous identification of compounds in complex mixtures. thermofisher.com
Single-Crystal X-ray Diffraction Analysis for Solid-State Structure Determination
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid.
Determination of Molecular Conformation, Bond Lengths, and Bond Angles
X-ray diffraction analysis of a suitable single crystal of 2-benzyl-4-chloro-6-methylpyrimidine or its analogs can provide precise measurements of bond lengths, bond angles, and torsion angles. This information is critical for understanding the molecule's conformation in the solid state. For example, the crystal structure of N-benzyl-2-(4,6-diaminopyrimidin-2-ylthio)-acetamide revealed that the molecule crystallizes in the monoclinic P21/n space group. vensel.org In another study on a pyrimidine derivative, the cyclooctane ring was found to adopt a twist boat–chair conformation, and the pyridine ring was almost planar. nih.gov The analysis also reveals details about intermolecular interactions, such as hydrogen bonding, which stabilize the crystal packing. vensel.org
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Monoclinic | vensel.org |
| Space Group | P2₁/n | vensel.org |
| a (Å) | 8.5657(5) | vensel.org |
| b (Å) | 9.3203(5) | vensel.org |
| c (Å) | 18.2134(10) | vensel.org |
| β (°) | 91.540(4) | vensel.org |
| Volume (ų) | - | - |
| Z | 4 | vensel.org |
Analysis of Crystal Packing Motifs and Supramolecular Aggregation
The assembly of molecules in the solid state is governed by a complex interplay of non-covalent interactions. For this compound and its analogs, the crystal packing is primarily dictated by hydrogen bonding, π-π stacking, and other weak intermolecular forces, which collectively determine the supramolecular architecture.
While this compound lacks classical hydrogen bond donors like N-H or O-H groups, its structure is amenable to the formation of weak C-H···N and C-H···O hydrogen bonds, which are recognized as significant directional forces in crystal engineering. mdpi.com
Analysis of analogous structures reveals the critical role of these interactions. For instance, the crystal structure of 4,6-dichloro-5-methylpyrimidine, which shares the same substituted pyrimidine core, demonstrates that molecules are linked by pairs of C—H⋯N hydrogen bonds. nih.gov The aromatic C-H group at position 2 of the pyrimidine ring acts as a donor to one of the ring nitrogen atoms of an adjacent molecule. This interaction results in the formation of centrosymmetric inversion dimers, which can be described by an R²₂(6) graph set motif. nih.gov
The geometric parameters for this C-H···N interaction have been precisely determined, as detailed in the table below.
| D—H···A | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |
|---|---|---|---|---|
| C(2)—H(2)···N(3)ⁱ | 0.93 | 2.66 | 3.468 (6) | 146 |
The presence of two aromatic systems in this compound—the pyrimidine ring and the benzyl group—makes π-π stacking interactions a dominant feature in its crystal packing. These interactions occur when aromatic rings bind in a face-to-face or offset arrangement.
Crystallographic studies of analogs confirm the importance of these forces. In the co-crystal structure of 2-amino-4-chloro-6-methylpyrimidine, the packing is significantly influenced by π-π stacking interactions in addition to hydrogen bonding. Similarly, in various pyrazolo[3,4-d]pyrimidine derivatives, molecules are linked by multiple π–π interactions with centroid–centroid distances ranging from 3.45 Å to 3.61 Å, forming a three-dimensional structure. The interplanar distance between stacked rings in such systems is typically observed between 3.3 Å and 3.5 Å.
In addition to π-π stacking, C—H···π interactions are also crucial, particularly due to the presence of the flexible benzyl group. In the structure of 5,5-bis(4-methylbenzyl)pyrimidine-2,4,6(1H,3H,5H)-trione monohydrate, C—H···πaryl interactions are responsible for linking hydrogen-bonded sheets into a complete three-dimensional architecture. nih.gov Other non-covalent interactions, such as those involving the chloro-substituent (e.g., C-Cl···π or halogen bonds), may also contribute to the stability of the crystal lattice.
| Interaction Type | Parameter | Typical Value Range (Å) |
|---|---|---|
| π-π Stacking | Interplanar Distance | 3.30 - 3.50 |
| Centroid-Centroid Distance | 3.45 - 3.82 | |
| C-H···π | H···π Centroid Distance | ~2.50 - 3.00 |
Elucidation of Crystallographic Disorder Phenomena (e.g., Rotational Disorder, Atomic Disorder)
Crystallographic disorder describes a situation where atoms or entire molecules occupy more than one position within the crystal lattice. This can be static, where different orientations are frozen in place, or dynamic, involving movement between positions. Molecules with conformationally flexible groups are particularly susceptible to such phenomena.
For this compound, the benzyl group, connected to the pyrimidine ring via a methylene (-CH₂-) linker, introduces significant rotational freedom. This flexibility could readily lead to positional disorder in the crystal structure. Two primary types of disorder could be anticipated:
Rotational/Conformational Disorder: The benzyl group may adopt multiple distinct orientations relative to the pyrimidine core. If the energy barriers between these conformations are small, the phenyl ring could be found in two or more positions within the crystal lattice. This is a common form of disorder for molecules containing flexible side chains.
Whole-Molecule Disorder: The entire molecule might be slightly displaced between two or more positions, often with low occupancy at the secondary sites.
A relevant example of such phenomena in a related heterocyclic system is the orientational disorder observed in crystals of eniluracil, a pyrimidine derivative. In this case, the disorder arises from a 180° rotation of the molecule around an axis relative to the crystal lattice. While no specific disorder has been documented for this compound, its molecular structure suggests a high potential for such effects, which would manifest as split atomic positions and require complex refinement models during crystallographic analysis.
Mechanistic Investigations into Chemical Transformations of 2 Benzyl 4 Chloro 6 Methylpyrimidine Derivatives
Detailed Studies of Nucleophilic Aromatic Substitution Mechanisms on the Pyrimidine (B1678525) Ring
Nucleophilic aromatic substitution (SNAr) is a principal reaction pathway for functionalizing the electron-deficient pyrimidine core. masterorganicchemistry.com In molecules such as 2-Benzyl-4-chloro-6-methylpyrimidine, the chlorine atom at the C-4 position is activated for displacement by nucleophiles. The electron-withdrawing character of the two ring nitrogen atoms significantly lowers the electron density of the pyrimidine ring, facilitating nucleophilic attack. nih.gov
The classical SNAr mechanism proceeds in a stepwise fashion, involving the initial addition of a nucleophile to form a resonance-stabilized anionic intermediate, known as a Meisenheimer complex. nih.gov The aromaticity of the ring is temporarily disrupted in this high-energy intermediate. In the subsequent step, the leaving group (in this case, the chloride ion) is eliminated, restoring the aromatic system. However, recent research and computational studies have revealed that not all SNAr reactions follow this stepwise path. rsc.org Depending on the substrate, nucleophile, and reaction conditions, a concerted mechanism, where bond formation and bond cleavage occur in a single transition state without a stable intermediate, is also possible. nih.govnih.gov For activated heterocyclic systems like pyrimidines, the specific pathway can lie on a continuum between these two mechanistic extremes. rsc.org
Examination of Substituent Effects on Reactivity and Regioselectivity
The nature and position of substituents on the pyrimidine ring profoundly influence the rate and outcome of nucleophilic aromatic substitution reactions. Electron-withdrawing groups enhance the ring's electrophilicity, accelerating the reaction, while electron-donating groups have the opposite effect. masterorganicchemistry.comnih.gov
In this compound, the benzyl (B1604629) group at C-2 and the methyl group at C-6 are generally considered weakly electron-donating or neutral. The primary driving force for substitution remains the inherent electron deficiency of the diazine ring. However, substituents can also exert significant control over regioselectivity, especially in polysubstituted pyrimidines.
Detailed studies on analogous systems, such as 2-MeSO₂-4-chloropyrimidine, provide insight into how substituents can direct incoming nucleophiles. In this model, the methanesulfonyl group at C-2 possesses acidic protons on its methyl group. wuxiapptec.com These protons can form a hydrogen bond with the incoming anionic nucleophile (e.g., an alkoxide). This non-covalent interaction pre-organizes the reactants and stabilizes the transition state for attack at the C-2 position, making it the preferred site of reaction over C-4. wuxiapptec.com This demonstrates that even substituents not directly participating in resonance can dictate regioselectivity through specific, localized interactions.
| Substituent Type at Positions 2 and 6 | Predicted Effect on Reactivity at C-4 | Mechanistic Rationale |
| Strong Electron-Withdrawing Groups (e.g., -NO₂, -CF₃) | Increased | Enhances the overall electrophilicity of the pyrimidine ring, stabilizing the negative charge in the Meisenheimer complex. masterorganicchemistry.com |
| Strong Electron-Donating Groups (e.g., -NH₂, -OR) | Decreased | Increases electron density in the ring, destabilizing the anionic intermediate and reducing the driving force for nucleophilic attack. |
| Groups Capable of Specific Interactions (e.g., -SO₂Me) | Can alter regioselectivity | May direct nucleophilic attack to an adjacent position through non-covalent interactions like hydrogen bonding, lowering the specific transition state energy. wuxiapptec.com |
Role of Activating Groups in Facilitating Substitution (e.g., N-nitroso moiety)
In certain cases, the pyrimidine ring can be deliberately activated to facilitate substitution reactions that are otherwise difficult. An N-nitroso group has been identified as a potent activating moiety for this purpose. beilstein-journals.orgnih.govresearchgate.net The process typically involves a pyrimidine substrate that already bears a secondary amino group. This amino group can be converted to an N-nitrosamine.
The introduction of the N-nitroso group significantly alters the electronic properties of the molecule, enhancing the ring's susceptibility to nucleophilic attack. This strategy has been effectively used to promote the displacement of leaving groups on the pyrimidine core. For instance, a chloropyrimidine can be reacted with a secondary amine, and the resulting product can then undergo N-nitrosation. This N-nitrosated intermediate is highly activated, allowing for a subsequent smooth and high-yielding nucleophilic substitution reaction with another amine at a different position. researchgate.net
Exploration of Rearrangement Reactions (e.g., Fischer–Hepp Type Rearrangement in Pyrimidines)
Rearrangement reactions offer pathways to complex molecular architectures from simple precursors. The Fischer–Hepp rearrangement, classically known for the acid-catalyzed migration of a nitroso group from a secondary aniline's nitrogen atom to the para-position of the benzene (B151609) ring, has been found to have a novel counterpart in pyrimidine chemistry. beilstein-journals.orgwikipedia.org
In studies of N-nitrosated pyrimidin-4-amines, treatment with aqueous sulfuric acid can lead to two distinct outcomes: simple N-denitrosation or a Fischer–Hepp type rearrangement. beilstein-journals.orgnih.govresearchgate.net The rearrangement involves the intramolecular migration of the nitroso group from the exocyclic nitrogen to the C-5 position of the pyrimidine ring.
A critical factor determining the reaction pathway is the electronic nature of the substituents on the pyrimidine ring. For the rearrangement to occur, the C-5 position must be sufficiently nucleophilic to be attacked by the electrophilic nitroso group. This condition is met when the pyrimidine ring is activated by three groups with a positive mesomeric effect (+M). beilstein-journals.orgnih.govresearchgate.net If the ring is not sufficiently activated, denitrosation is the exclusive outcome.
| Substituent at Position 2 | Other Substituents | Reaction Outcome with H₂SO₄ |
| Hydrogen, Methyl | 4,6-Diamino type | N-Denitrosation |
| Methylthio, Acetamido, Morpholino | 4,6-Diamino type | Fischer–Hepp type rearrangement |
Mechanistic Pathways of Oxidation and Reduction in Substituted Pyrimidines
The pyrimidine ring can undergo both oxidation and reduction, typically involving the C-5 and C-6 positions. These transformations are fundamental in the metabolic pathways of nucleobases but also illustrate the intrinsic chemical reactivity of the heterocyclic system. umich.edu
Reduction: The most common reductive pathway involves the saturation of the C5=C6 double bond. In biological systems, this reaction is catalyzed by enzymes such as dihydropyrimidine (B8664642) dehydrogenase (DPD), which uses NADPH as a cofactor to reduce uracil (B121893) and thymine (B56734) to their corresponding dihydropyrimidines. umich.eduresearchgate.net This process represents a 1,4-conjugate addition of hydrogen across the aza-diene system.
Oxidation: The oxidative degradation of pyrimidines is less common in mammals but occurs in certain bacteria. This pathway can involve the oxidation of pyrimidines to barbituric acid, a reaction catalyzed by uracil dehydrogenase. umich.edu Mechanistically, these enzymatic processes often involve redox cofactors like FMN to facilitate the transfer of electrons and protons, leading to the formation or removal of carbon-carbon double bonds. umich.edu
| Transformation | Key Mechanistic Step | Example Enzyme(s) |
| Reduction | Saturation of the C5=C6 double bond. | Dihydropyrimidine Dehydrogenase (DPD) researchgate.net |
| Ring Opening | Hydrolytic cleavage of the reduced ring. | Dihydropyrimidinase (DHP) umich.edu |
| Oxidation | Dehydrogenation to form compounds like barbituric acid. | Uracil Dehydrogenase umich.edu |
Hydrolytic Stability and Solvolysis Kinetics of the Chloropyrimidine Moiety
The carbon-chlorine bond in this compound is susceptible to cleavage through hydrolysis and solvolysis. The rate of this process is a critical parameter for the compound's stability and environmental fate. The reactivity of the C-Cl bond is significantly enhanced by the electron-withdrawing aza-nitrogens in the pyrimidine ring. nih.gov
The solvolysis reaction is a nucleophilic substitution where the solvent molecule (e.g., water) acts as the nucleophile. The kinetics of this reaction are influenced by several factors:
pH: The reaction can be acid-catalyzed. Protonation of a ring nitrogen increases the ring's electron-withdrawing ability, making it more susceptible to nucleophilic attack. Computational studies on related chlorotriazines suggest that hydrolysis of the protonated species may proceed through a concerted mechanism. nih.gov
Temperature: As with most chemical reactions, an increase in temperature will increase the rate of hydrolysis.
Solvent Polarity: Polar, protic solvents can stabilize the transition state and the departing chloride ion, thereby accelerating the reaction.
| Factor | Influence on Solvolysis Rate | Mechanistic Rationale |
| Decreasing pH (Acid Catalysis) | Increase | Protonation of a ring nitrogen enhances the electrophilicity of the carbon bearing the chlorine atom. nih.gov |
| Increasing Temperature | Increase | Provides the necessary activation energy for the reaction to overcome the transition state barrier. |
| Solvent Polarity | Increase | Polar solvents can better solvate the charged transition state and the leaving group (Cl⁻), lowering the activation energy. |
| Nucleophile Strength | Increase | Stronger nucleophiles will attack the electrophilic carbon center more readily. nih.gov |
Synthetic Utility and Diversified Chemical Applications of 2 Benzyl 4 Chloro 6 Methylpyrimidine Derivatives
Function as Key Synthetic Intermediates in Complex Organic Synthesis
The inherent reactivity of the chlorine atom at the 4-position of the pyrimidine (B1678525) ring makes 2-benzyl-4-chloro-6-methylpyrimidine a highly valuable precursor in the construction of more elaborate molecular architectures. This reactivity allows for facile nucleophilic substitution reactions, opening avenues for the introduction of various functional groups and the formation of new carbon-heteroatom and carbon-carbon bonds.
Precursors for Annulated and Fused Heterocyclic Systems
The synthesis of annulated and fused heterocyclic systems is a cornerstone of medicinal and agricultural chemistry, as these structures often exhibit potent biological activities. This compound serves as an excellent starting material for the construction of such systems. For instance, the reaction of 4-chloropyrimidines with binucleophilic reagents like hydrazine (B178648) and its derivatives can lead to the formation of fused pyrazole (B372694) systems.
Specifically, the reaction of a 4-chloropyrimidine (B154816) with hydrazine hydrate (B1144303) can yield pyrazolo[3,4-d]pyrimidine derivatives. semanticscholar.orgtsijournals.comnih.govnih.gov This transformation typically proceeds through an initial nucleophilic substitution of the chlorine atom by one of the nitrogen atoms of hydrazine, followed by an intramolecular cyclization. The resulting pyrazolo[3,4-d]pyrimidine core is a prevalent motif in many biologically active compounds.
Similarly, reaction with other nitrogen-based nucleophiles can afford a variety of fused systems. For example, treatment with substituted hydrazines can lead to N-substituted pyrazolopyrimidines, while reactions with other binucleophiles can be employed to construct other fused five- or six-membered heterocyclic rings onto the pyrimidine core. The general synthetic strategies often involve a two-step process of substitution followed by cyclization, providing a modular approach to a diverse library of fused heterocycles.
| Fused Heterocyclic System | Reagent | General Reaction Condition |
| Pyrazolo[3,4-d]pyrimidine | Hydrazine Hydrate | Heating in a suitable solvent like ethanol (B145695) or dioxane |
| Triazolo[4,3-a]pyrimidine | Cyanogen Chloride followed by isomerization | Mild conditions, often involving a two-step process |
Applications in Agrochemical Development and Crop Protection
The pyrimidine scaffold is a well-established pharmacophore in the agrochemical industry, with numerous commercial products containing this heterocyclic core. mdpi.comresearchgate.netmdpi.com The ability to readily functionalize the pyrimidine ring of this compound makes it an attractive starting point for the discovery of new and effective crop protection agents.
Synthesis of Novel Fungicides and Herbicides
The development of novel fungicides is crucial to combat the emergence of resistant fungal strains that threaten global food security. Pyrimidine derivatives have a proven track record as potent antifungal agents. nih.govresearchgate.netbiomedpharmajournal.orgnih.gov The synthesis of new fungicidal compounds often involves the displacement of the chlorine atom in 4-chloropyrimidine intermediates with various nucleophiles. For instance, the synthesis of novel pyrimidine derivatives with antifungal activity has been reported starting from 4-chloro-2-isopropyl-6-methylpyrimidine, a close structural analog of the title compound. mdpi.com This suggests that this compound can be similarly utilized to generate libraries of potential fungicides by reacting it with a range of amines, thiols, and alcohols.
In the realm of herbicides, pyrimidine derivatives have also demonstrated significant efficacy. thepharmajournal.comgoogle.com Phenylpyrimidine derivatives, in particular, have been extensively studied for their herbicidal properties, which often stem from their ability to inhibit key enzymes in plant growth and development. thepharmajournal.com The 2-benzyl substituent in the target compound provides a lipophilic moiety that can be crucial for transport and interaction with biological targets within the plant. Synthetic strategies towards novel herbicides could involve the modification of the pyrimidine core of this compound to optimize herbicidal activity and crop selectivity.
| Agrochemical Class | Synthetic Approach | Potential Target in Pest |
| Fungicides | Nucleophilic substitution with amines, thiols, or alcohols | Key enzymes in fungal metabolic pathways |
| Herbicides | Modification of the pyrimidine core to enhance phytotoxicity | Enzymes involved in plant growth and development |
Understanding Interactions with Plant Biochemical Pathways (e.g., PSII Complexes)
Research in this area would involve investigating whether derivatives of this compound can bind to the D1 protein or other components of the PSII complex. Understanding the structure-activity relationships for this interaction could guide the design of new herbicides with this specific mode of action. A recent study identified a novel herbicidal chemical scaffold that disrupts pyrimidine biosynthesis in plants by inhibiting the enzyme dihydroorotate (B8406146) dehydrogenase (DHODH), representing a new mode of action for weed control. nih.govresearchgate.netnih.gov This highlights that pyrimidine metabolism itself can be a target for herbicides, opening up another avenue of investigation for derivatives of this compound.
Potential Contributions to Catalysis and Material Science
The unique electronic and structural properties of the pyrimidine ring suggest that derivatives of this compound could find applications beyond the life sciences, in fields such as catalysis and material science.
Integration into Polymeric Structures and Functional Materials
The incorporation of heterocyclic moieties into polymeric structures can impart novel optical, electronic, and thermal properties to the resulting materials. Pyrimidine derivatives, with their nitrogen atoms capable of engaging in hydrogen bonding and metal coordination, are attractive candidates for the development of functional polymers. For example, pyrimidine fluorophores have been successfully incorporated into poly(methylmethacrylate) (B3431434) polymer structures, leading to materials with interesting photophysical properties.
Furthermore, pyrimidine-containing ligands have been used to construct metal-organic frameworks (MOFs), which are porous materials with applications in gas storage, separation, and catalysis. A pyrimidine-modified porous In-MOF has been reported to exhibit excellent multifunctional applications. rsc.org The this compound scaffold, with its potential for further functionalization, could be a valuable building block for creating novel polymers and MOFs with tailored properties for specific applications in catalysis, sensing, or advanced materials.
Advanced Analytical Methodologies for Process Monitoring and Comprehensive Characterization in Research Settings
Chromatographic Techniques for Separation and Purity Assessment (HPLC, UPLC, LCMS, TLC)
Chromatographic methods are fundamental to the separation and analysis of "2-Benzyl-4-chloro-6-methylpyrimidine," allowing for the assessment of its purity and the identification of any related substances or impurities.
High-Performance Liquid Chromatography (HPLC)
A hypothetical HPLC method for "this compound" could be developed using a C18 column with a mobile phase consisting of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer, like ammonium (B1175870) phosphate, run in a gradient elution mode. rjptonline.orgnih.gov Detection is commonly achieved using a UV detector at a wavelength determined by the compound's maximum absorbance. rjptonline.org For mass spectrometry-compatible methods, volatile buffers like formic acid would be substituted for non-volatile ones. sielc.com
Ultra-Performance Liquid Chromatography (UPLC)
UPLC, an evolution of HPLC, utilizes smaller particle size columns (typically sub-2 µm) to achieve faster analysis times and greater resolution. This technique is particularly advantageous for high-throughput screening and for the analysis of complex mixtures. A UPLC-MS/MS method for the analysis of various purines and pyrimidines has been developed, demonstrating the applicability of this technique for this class of compounds. researchgate.net Such a method for "this compound" would offer significant improvements in speed and efficiency over traditional HPLC.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry, providing a powerful tool for the structural elucidation of the target compound and its impurities. researchgate.net This technique is invaluable for confirming the molecular weight of "this compound" and for identifying unknown degradation products or synthesis byproducts by analyzing their mass-to-charge ratio (m/z) and fragmentation patterns. researchgate.net In a research setting, LC-MS is critical for a comprehensive characterization of the synthesized compound.
Thin-Layer Chromatography (TLC)
TLC is a simple, rapid, and cost-effective technique for monitoring the progress of a chemical reaction and for preliminary purity assessment. libretexts.org For pyrimidine (B1678525) derivatives, silica (B1680970) gel plates are commonly used as the stationary phase. sci-hub.se The choice of the mobile phase is critical and often requires empirical determination; a common starting point is a mixture of hexane (B92381) and ethyl acetate. libretexts.org The separated spots can be visualized under UV light. mercer.edu While not as quantitative as HPLC, TLC is an indispensable tool for routine laboratory work. libretexts.org A one-dimensional TLC method has been described for the separation of various alkylated pyrimidines, utilizing a mixture of two solvents and silica gel plates. nih.gov
Table 1: Hypothetical Chromatographic Conditions for the Analysis of this compound
| Parameter | HPLC | UPLC | LC-MS | TLC |
| Stationary Phase | C18 column (e.g., 250 x 4.6 mm, 5 µm) rjptonline.org | Sub-2 µm particle C18 column | C18 or other suitable column | Silica gel plate sci-hub.se |
| Mobile Phase | Acetonitrile/Methanol and water/buffer mixture sielc.com | Acetonitrile/Methanol and water/formic acid creative-proteomics.com | Acetonitrile/Methanol and water/volatile buffer sielc.com | Hexane:Ethyl Acetate (1:1) or other solvent mixtures libretexts.org |
| Detection | UV Detector rjptonline.org | UV or MS Detector | Mass Spectrometer | UV light or staining reagents mercer.edu |
| Primary Use | Purity assessment and quantification | High-throughput analysis, improved resolution | Molecular weight confirmation and impurity identification | Reaction monitoring and preliminary purity check |
Development and Validation of Standardized Analytical Protocols for Research Reproducibility
The development and validation of standardized analytical protocols are paramount for ensuring the reproducibility and reliability of research findings. azolifesciences.com A validated method provides a high degree of assurance that it will consistently produce results that are accurate and precise.
The validation of an analytical method for "this compound" would involve the evaluation of several key parameters as outlined by the International Council for Harmonisation (ICH) guidelines. These parameters include:
Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present.
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
Accuracy: The closeness of the test results obtained by the method to the true value.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at two levels:
Repeatability: Precision under the same operating conditions over a short interval of time. ut.ee
Intermediate Precision: Within-laboratory variations, such as different days, different analysts, or different equipment. ut.ee
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Establishing these parameters through a rigorous validation process ensures that the analytical method is suitable for its intended purpose and that the data generated is reliable and can be reproduced by other researchers. azolifesciences.com The lack of reproducibility in scientific research is a significant concern, and the implementation of validated analytical methods is a critical step in addressing this issue. azolifesciences.com
Table 2: Key Validation Parameters for an Analytical Method
| Validation Parameter | Description |
| Specificity | The ability to measure the analyte accurately in the presence of interferences. |
| Linearity | The proportional relationship between the analyte concentration and the analytical signal. |
| Range | The concentration interval over which the method is accurate, precise, and linear. |
| Accuracy | The closeness of the measured value to the true value. |
| Precision | The degree of scatter between a series of measurements. |
| LOD | The lowest concentration of analyte that can be reliably detected. |
| LOQ | The lowest concentration of analyte that can be reliably quantified. |
| Robustness | The ability of the method to withstand small variations in experimental conditions. |
Q & A
Q. Table 1. Key Synthetic Intermediates and Their Purification
| Intermediate | Synthesis Step | Purification Method | Yield (%) | Reference |
|---|---|---|---|---|
| 4-Chloro-6-methylpyrimidine | Chlorination with POCl₃ | Vacuum distillation | 65 | |
| This compound | Benzylation (K₂CO₃, DMF) | Column chromatography | 72 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
